molecular formula C17H18ClNO2S B14477540 1-Chloropyrrolidine-2,5-dione;1-(ethylsulfanylmethyl)naphthalene CAS No. 65824-54-6

1-Chloropyrrolidine-2,5-dione;1-(ethylsulfanylmethyl)naphthalene

Cat. No.: B14477540
CAS No.: 65824-54-6
M. Wt: 335.8 g/mol
InChI Key: IGWHEGKUSABFOA-UHFFFAOYSA-N
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Description

1-Chloropyrrolidine-2,5-dione: and 1-(ethylsulfanylmethyl)naphthalene 1-(ethylsulfanylmethyl)naphthalene

Preparation Methods

1-Chloropyrrolidine-2,5-dione: is synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite (bleach) or t-butylhypochlorite . The reaction typically involves the following steps:

  • Dissolve succinimide in an appropriate solvent (e.g., water or acetone).
  • Add the chlorine source slowly while maintaining the reaction temperature.
  • Isolate the product by filtration and recrystallization.

1-(ethylsulfanylmethyl)naphthalene: can be synthesized through a multi-step process involving the introduction of the ethylsulfanylmethyl group onto the naphthalene ring. The general steps include:

  • Naphthalene is first brominated to form 1-bromonaphthalene.
  • The brominated compound is then reacted with ethylthiol in the presence of a base to form the desired product.

Chemical Reactions Analysis

1-Chloropyrrolidine-2,5-dione: undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

  • Solvents like acetone or dichloromethane.
  • Mild temperatures to prevent decomposition.

Major products formed from these reactions include chlorinated organic compounds and oxidized alcohols.

1-(ethylsulfanylmethyl)naphthalene: can undergo:

    Substitution reactions: The ethylsulfanylmethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Scientific Research Applications

1-Chloropyrrolidine-2,5-dione: has several scientific research applications:

1-(ethylsulfanylmethyl)naphthalene: is used in:

    Material science:

    Chemical research: Studied for its reactivity and potential use in synthesizing complex organic molecules.

Mechanism of Action

1-Chloropyrrolidine-2,5-dione: exerts its effects through the release of chlorine atoms, which can react with various substrates. The N–Cl bond is highly reactive, making it an effective chlorinating agent . The compound can also act as a mild oxidant by transferring oxygen atoms to substrates.

1-(ethylsulfanylmethyl)naphthalene: interacts with molecular targets through its ethylsulfanylmethyl group, which can undergo various chemical transformations

Comparison with Similar Compounds

1-Chloropyrrolidine-2,5-dione: is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide . These compounds share similar structures and reactivity patterns but differ in their halogen atoms, which influence their reactivity and applications.

1-(ethylsulfanylmethyl)naphthalene: can be compared to other naphthalene derivatives with different substituents. The presence of the ethylsulfanylmethyl group imparts unique properties, making it distinct from other naphthalene compounds.

Properties

CAS No.

65824-54-6

Molecular Formula

C17H18ClNO2S

Molecular Weight

335.8 g/mol

IUPAC Name

1-chloropyrrolidine-2,5-dione;1-(ethylsulfanylmethyl)naphthalene

InChI

InChI=1S/C13H14S.C4H4ClNO2/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12;5-6-3(7)1-2-4(6)8/h3-9H,2,10H2,1H3;1-2H2

InChI Key

IGWHEGKUSABFOA-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=CC=CC2=CC=CC=C21.C1CC(=O)N(C1=O)Cl

Origin of Product

United States

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